molecular formula C5H7ClN2O2S B2859054 2-(Aminomethyl)thiazole-5-carboxylic acid hydrochloride CAS No. 2344678-58-4

2-(Aminomethyl)thiazole-5-carboxylic acid hydrochloride

Cat. No. B2859054
M. Wt: 194.63
InChI Key: BTJZNUGTTWKALM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(Aminomethyl)thiazole-5-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C5H6N2O2S.ClH . It has a molecular weight of 194.64 . This compound is in the form of a powder .


Synthesis Analysis

The synthesis of 2-aminothiazole derivatives, which could include “2-(Aminomethyl)thiazole-5-carboxylic acid hydrochloride”, often involves the condensation of thiourea and an alpha-halo ketone . In an adaptation of the Robinson-Gabriel synthesis, a 2-acylamino-ketone reacts with phosphorus pentasulfide .


Molecular Structure Analysis

The InChI code for “2-(Aminomethyl)thiazole-5-carboxylic acid hydrochloride” is 1S/C5H6N2O2S.ClH/c6-1-4-7-2-3(10-4)5(8)9;/h2H,1,6H2,(H,8,9);1H .


Physical And Chemical Properties Analysis

“2-(Aminomethyl)thiazole-5-carboxylic acid hydrochloride” is a powder . The storage temperature is room temperature .

Scientific Research Applications

Antitumor Activity

One significant application involves the discovery and characterization of compounds with potent antitumor activity. For example, a series of substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides, which share structural similarities with 2-(Aminomethyl)thiazole-5-carboxylic acid hydrochloride, was identified as potent Src/Abl kinase inhibitors. These compounds exhibited excellent antiproliferative activity against various hematological and solid tumor cell lines, demonstrating the potential of thiazole derivatives in cancer treatment (Lombardo et al., 2004).

Antimicrobial Activity

Another critical area of application is in the development of antimicrobial agents. Thiazole derivatives, including those structurally related to 2-(Aminomethyl)thiazole-5-carboxylic acid hydrochloride, have shown moderate antibacterial activity in vitro against a variety of Gram-positive and Gram-negative bacteria, as well as fungi and yeast. This indicates the potential for these compounds to be developed into new antimicrobial drugs (Stanchev et al., 1999).

Corrosion Inhibition

In materials science, thiazole derivatives have been explored as corrosion inhibitors for metals in acidic environments. For instance, 2-amino-4-methyl-thiazole, a compound with structural similarities, was investigated for its ability to protect mild steel from corrosion in hydrochloric acid solution. The study highlighted the strong adsorption of thiazole derivatives onto the metal surface, forming a protective barrier and significantly reducing corrosion rates (Yüce et al., 2014).

Synthesis of Novel Compounds

Thiazole derivatives are also pivotal in the synthesis of novel compounds with potential pharmacological activities. The structural flexibility and reactivity of thiazole-containing compounds enable the development of diverse molecules, which can be further explored for various biological activities. For example, novel 2-amino-1,3-thiazole-5-carboxylates were synthesized using ultrasonic and thermally mediated nucleophilic displacement, showcasing the utility of thiazole derivatives as building blocks in drug discovery (Baker & Williams, 2003).

Safety And Hazards

The safety information for “2-(Aminomethyl)thiazole-5-carboxylic acid hydrochloride” indicates that it has the GHS07 pictogram. The hazard statements include H302, H315, H319, and H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The development of anticancer drug resistance is significantly restricting the clinical efficacy of the most commonly prescribed anticancer drugs . Therefore, investigating small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effects, is more desirable . The 2-aminothiazole scaffold, which includes “2-(Aminomethyl)thiazole-5-carboxylic acid hydrochloride”, has emerged as a promising scaffold in medicinal chemistry and drug discovery research . Future research may focus on the structural modification of 2-aminothiazole to pursue potent anticancers .

properties

IUPAC Name

2-(aminomethyl)-1,3-thiazole-5-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S.ClH/c6-1-4-7-2-3(10-4)5(8)9;/h2H,1,6H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJZNUGTTWKALM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)CN)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminomethyl)thiazole-5-carboxylic acid hydrochloride

CAS RN

2344678-58-4
Record name 2-(aminomethyl)-1,3-thiazole-5-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.